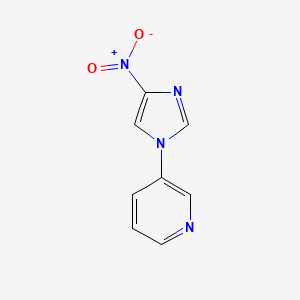

3-(4-Nitroimidazol-1-yl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

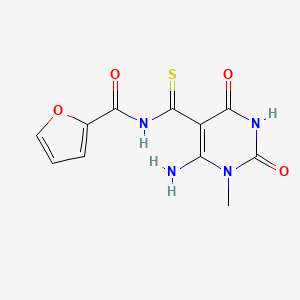

“3-(4-Nitroimidazol-1-yl)pyridine” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

The synthesis of imidazole derivatives has been reported in various studies. For instance, one study reported the synthesis of 3-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-ylsulfanyl)-1-(4-substituted phenyl-piperazin-1-yl)-propan-1-one by reaction of 3-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-ylsulfanyl)-propanoyl chloride with piperazine nucleophiles .Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Imidazole derivatives have been reported to show a broad range of chemical and biological properties . They have become an important synthon in the development of new drugs .Scientific Research Applications

Synthesis and Characterization of Novel Compounds

- Novel pyridine-based nitronyl nitroxide biradicals and monoradicals, including variants with a 3-(4-nitroimidazol-1-yl)pyridine structure, were synthesized and characterized using ESR and UV-vis spectroscopy, revealing significant insights into intramolecular exchange coupling and triplet ground states (Rajadurai, Enkelmann, Baumgarten, & Ivanova, 2003).

Antitubercular Agent Research

- TBA-354, a pyridine-containing biaryl compound with 3-(4-nitroimidazol-1-yl)pyridine structure, demonstrated exceptional efficacy against chronic murine tuberculosis and favorable bioavailability, suggesting its potential as a next-generation nitroimidazole antitubercular agent (Upton et al., 2014).

Novel Scaffolds for Diversity-Oriented Synthesis

- A new strategy for constructing 3-phenyl-1H-pyrrolo-imidazo[1,2-a]pyridine backbones, involving compounds with 3-(4-nitroimidazol-1-yl)pyridine structure, was developed, providing rapid access to diverse libraries and identifying compounds with significant antiproliferative activity against human colon cancer cell lines (Zhang et al., 2019).

pH-Sensitive EPR Spectra in Biomedical Applications

- A series of 4-dialkylamino-2,5-dihydroimidazole nitroxides, including compounds with 3-(4-nitroimidazol-1-yl)pyridine structure, were developed as pH-sensitive probes for biomedical applications, exhibiting a broad range of pH sensitivity useful for monitoring in various biological environments (Kirilyuk, Bobko, Khramtsov, & Grigor’ev, 2005).

Antileishmanial Activity Studies

- Imidazole hydrazone compounds with 3-(4-nitroimidazol-1-yl)pyridine structure were evaluated for antileishmanial activity, indicating the potential of 4-nitroimidazole derivatives in antiprotozoal therapy (Oliveira et al., 2019).

Antibacterial Activity Research

- A study on 2-thiosubstituted-3-nitroimidazo[1,2-a]pyridine derivatives, including 3-(4-nitroimidazol-1-yl)pyridine, was conducted to explore their antibacterial activity, offering insights into the potential medical applications of these compounds (Ablo et al., 2022).

Future Directions

The future directions for “3-(4-Nitroimidazol-1-yl)pyridine” could involve further exploration of its biological activities and potential applications in drug development. Imidazole derivatives are known for their broad range of chemical and biological properties, making them an important synthon in the development of new drugs .

properties

IUPAC Name |

3-(4-nitroimidazol-1-yl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2/c13-12(14)8-5-11(6-10-8)7-2-1-3-9-4-7/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAIVBKSPCXLSER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)N2C=C(N=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-nitro-1H-imidazol-1-yl)pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzylsulfanyl)-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2447209.png)

![6-(2-(azepan-1-yl)-2-oxoethyl)-3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2447214.png)

![N-(benzo[d]thiazol-2-yl)-3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)propanamide](/img/structure/B2447216.png)

![1,4'-bipiperidin-1'-yl{5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B2447222.png)

![3,4-dimethyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide](/img/structure/B2447223.png)

![4-Methoxy-3-[2-(4-methylphenyl)ethenesulfonamido]benzoic acid](/img/structure/B2447224.png)

![2-(4-chlorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2447226.png)